molecular formula C21H27N3O B12152742 4,7,8,11,11-Pentamethyl-3,4-dihydro-2H-1,4-methano-phenazine-1-carboxylic acid dimethylamide

4,7,8,11,11-Pentamethyl-3,4-dihydro-2H-1,4-methano-phenazine-1-carboxylic acid dimethylamide

Cat. No.: B12152742
M. Wt: 337.5 g/mol
InChI Key: FZVHJNRIOZUKIO-UHFFFAOYSA-N
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Description

4,7,8,11,11-Pentamethyl-3,4-dihydro-2H-1,4-methano-phenazine-1-carboxylic acid dimethylamide is a synthetic organic compound with a complex structure It is characterized by its multiple methyl groups and a unique methano-phenazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7,8,11,11-Pentamethyl-3,4-dihydro-2H-1,4-methano-phenazine-1-carboxylic acid dimethylamide typically involves multi-step organic reactions. One common route starts with the preparation of the methano-phenazine core, followed by the introduction of methyl groups through alkylation reactions. The final step involves the formation of the carboxylic acid dimethylamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also require efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxylic acid dimethylamide group, converting it to an amine or alcohol.

    Substitution: The aromatic core allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the phenazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups onto the phenazine ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, it can be used as a probe to study enzyme interactions or as a ligand in binding studies.

Medicine: Potential applications in medicinal chemistry include its use as a scaffold for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4,7,8,11,11-Pentamethyl-3,4-dihydro-2H-1,4-methano-phenazine-1-carboxylic acid dimethylamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes. The compound’s structure allows it to fit into binding sites, influencing the function of the target molecules.

Comparison with Similar Compounds

    Phenazine: A simpler analog without the methano bridge and fewer methyl groups.

    Methano-phenazine derivatives: Compounds with similar core structures but different substituents.

Uniqueness: 4,7,8,11,11-Pentamethyl-3,4-dihydro-2H-1,4-methano-phenazine-1-carboxylic acid dimethylamide is unique due to its specific combination of methyl groups and the methano bridge, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other phenazine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

N,N,6,7,12,15,15-heptamethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaene-1-carboxamide

InChI

InChI=1S/C21H27N3O/c1-12-10-14-15(11-13(12)2)23-17-16(22-14)20(5)8-9-21(17,19(20,3)4)18(25)24(6)7/h10-11H,8-9H2,1-7H3

InChI Key

FZVHJNRIOZUKIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C3C(=N2)C4(CCC3(C4(C)C)C(=O)N(C)C)C

Origin of Product

United States

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